molecular formula C11H16O3 B078860 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione CAS No. 13148-87-3

5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione

Cat. No. B078860
CAS RN: 13148-87-3
M. Wt: 196.24 g/mol
InChI Key: AIZYSTCNHMEEQO-UHFFFAOYSA-N
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Patent
US07906529B2

Procedure details

The crude tri-ketone from Example 37 was dissolved in 300 mL of acetic acid to which ammonium acetate (55 g, 0.714 mmol) was added. The reaction mixture was heated at 65° C. until all starting material had disappeared (2-3 h), cooled to RT, added to H2O, and washed with EtOAc. The organic layer was washed with saturated NaHCO3 (×3), brine (×1) and dried over MgSO4. Solvent was removed in vacuo and the oily residue was passed through a plug of silica. The appropriate fractions were collected and solvent was removed. The resulting solid was washed with EtOAc and hexanes (if too much hexanes is added the material crashing back out of solution after the addition of EtOAc will be gummy. To remedy this simply add a little EtOAc). The solid was filtered and washed with hexanes. More solid can be recovered by removing the solvent and repeating this procedure. LCMS m/z M+H=178.1. Approximately 5 g of a tan solid was collected and identified as 2,6,6-trimethyltetrahydroindol-4-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[CH2:7][C:6](=[O:8])[CH:5]([CH2:9][C:10](=O)[CH3:11])[C:4](=O)[CH2:3]1.C([O-])(=O)C.[NH4+:19].O>C(O)(=O)C>[CH3:11][C:10]1[NH:19][C:4]2[CH2:3][C:2]([CH3:14])([CH3:1])[CH2:7][C:6](=[O:8])[C:5]=2[CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC(C(C(C1)=O)CC(C)=O)=O)C
Name
Quantity
55 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
(2-3 h)
Duration
2.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
WASH
Type
WASH
Details
washed with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with saturated NaHCO3 (×3), brine (×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The appropriate fractions were collected
CUSTOM
Type
CUSTOM
Details
solvent was removed
WASH
Type
WASH
Details
The resulting solid was washed with EtOAc and hexanes (if too much hexanes
ADDITION
Type
ADDITION
Details
is added the material
ADDITION
Type
ADDITION
Details
after the addition of EtOAc
ADDITION
Type
ADDITION
Details
this simply add a little EtOAc)
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with hexanes
CUSTOM
Type
CUSTOM
Details
More solid can be recovered
CUSTOM
Type
CUSTOM
Details
by removing the solvent
CUSTOM
Type
CUSTOM
Details
Approximately 5 g of a tan solid was collected

Outcomes

Product
Name
Type
Smiles
CC=1NC=2CC(CC(C2C1)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.